5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a key building block in the synthesis of Iclepertin (BI 425809) []. Iclepertin is a potent and selective Glycine transporter 1 (GlyT1) inhibitor [], which has been investigated as a potential therapeutic agent for the treatment of central nervous system disorders.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is a synthetic compound that features a sulfonamide functional group, which is known for its biological activity and utility in medicinal chemistry. This compound combines a fluorobenzoic acid structure with an ethylsulfamoyl substituent, providing unique chemical properties and potential applications in drug development.
This compound can be synthesized through various organic reactions involving benzoic acid derivatives and sulfonamide reagents. It is not commonly found in nature and is primarily produced for research and pharmaceutical purposes.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is classified as:
The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid typically involves the following steps:
The molecular structure of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid can be represented as follows:
CCS(=O)(=O)N1C=C(C=C1F)C(=O)O
XYZ1234567890
5-(Ethylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid involves its interaction with biological targets, particularly enzymes. The ethylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity. The presence of the fluorine atom enhances the compound's binding affinity and selectivity for its targets, making it a valuable candidate in drug discovery.
5-(Ethylsulfamoyl)-2-fluorobenzoic acid has several applications in scientific research:
This compound's unique structure and properties make it a significant subject of study within medicinal chemistry and related fields.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6